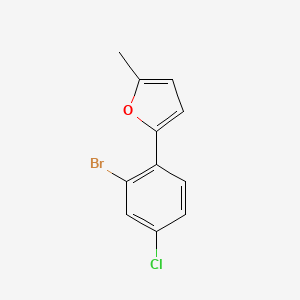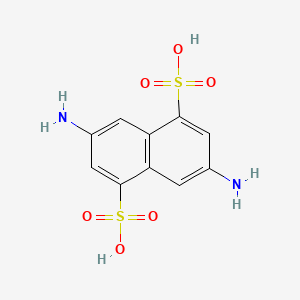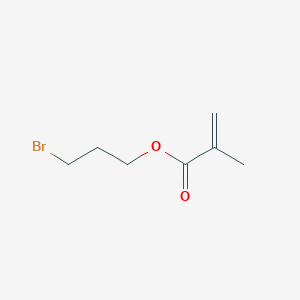
1-Chloro-4-(2,2-difluoroethenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(2,2-difluoroethenyl)benzene is an organic compound with the molecular formula C8H5ClF2. It is a derivative of benzene, where a chlorine atom and a 2,2-difluoroethenyl group are substituted at the 1 and 4 positions, respectively.
Vorbereitungsmethoden
The synthesis of 1-Chloro-4-(2,2-difluoroethenyl)benzene typically involves the reaction of 1-chloro-4-iodobenzene with 2,2-difluoroethylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
1-Chloro-4-(2,2-difluoroethenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the difluoroethenyl group can lead to the formation of difluoroethyl derivatives. Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(2,2-difluoroethenyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(2,2-difluoroethenyl)benzene involves its interaction with molecular targets through its reactive functional groups. The chlorine atom and the difluoroethenyl group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-(2,2-difluoroethenyl)benzene can be compared with similar compounds such as:
1-Chloro-4-fluorobenzene: This compound has a single fluorine atom instead of the difluoroethenyl group, leading to different chemical properties and reactivity.
1-Chloro-2,4-difluorobenzene: This compound has two fluorine atoms at different positions on the benzene ring, resulting in distinct chemical behavior.
1-Fluoro-4-(1-chloro-2,2,2-trifluoroethyl)benzene: This compound has a trifluoroethyl group, which imparts unique properties compared to the difluoroethenyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and difluoroethenyl groups, which contribute to its distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C8H5ClF2 |
|---|---|
Molekulargewicht |
174.57 g/mol |
IUPAC-Name |
1-chloro-4-(2,2-difluoroethenyl)benzene |
InChI |
InChI=1S/C8H5ClF2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-5H |
InChI-Schlüssel |
BBPNSWUVZBHJAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=C(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


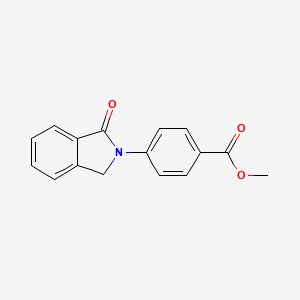
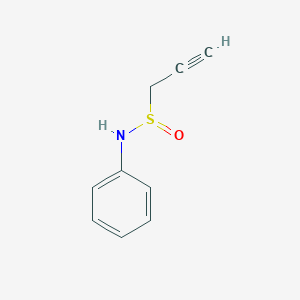
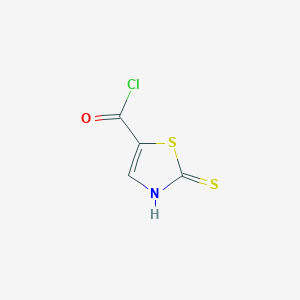
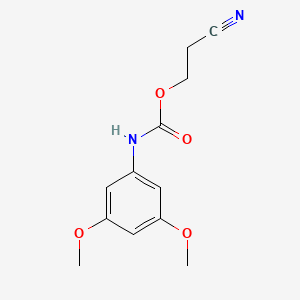
![4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B14127289.png)
![N-(3-chlorophenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14127291.png)
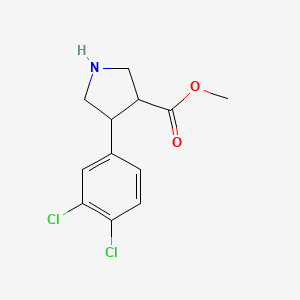
![N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14127313.png)
![methyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14127338.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14127350.png)
